4-(3,5-Dimethylphenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
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Overview
Description
4-(3,5-Dimethylphenyl)-2-methyl-1-thia-4-azaspiro[45]decan-3-one is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 4-(3,5-Dimethylphenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one involves multiple steps and specific reaction conditions. One of the common synthetic routes includes the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenylacetyl chloride and 1-amino-4-methoxycyclohexane-1-carbonitrile.
N-Acylation: The first step involves the N-acylation of 1-amino-4-methoxycyclohexane-1-carbonitrile with 3,5-dimethylphenylacetyl chloride.
Cyano Hydrolysis: The resulting product undergoes cyano hydrolysis to form the corresponding amide.
Esterification: The amide is then esterified to form an ester intermediate.
Intramolecular Cyclization: The ester undergoes intramolecular cyclization to form the spiro compound.
O-Acylation: Finally, the spiro compound is subjected to O-acylation to yield this compound.
Chemical Reactions Analysis
4-(3,5-Dimethylphenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Scientific Research Applications
4-(3,5-Dimethylphenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to various biological effects. For example, it may inhibit acetyl-CoA carboxylase, affecting lipid metabolism and energy production in cells .
Comparison with Similar Compounds
4-(3,5-Dimethylphenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one can be compared with other similar spiro compounds, such as:
Spirotetramat: A second-generation insecticide with a similar spiro structure, known for its efficacy and safety in crop protection.
Spirooxindoles: Compounds with a spiro structure that have shown potential in medicinal chemistry for their anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific molecular structure and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C17H23NOS |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-(3,5-dimethylphenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C17H23NOS/c1-12-9-13(2)11-15(10-12)18-16(19)14(3)20-17(18)7-5-4-6-8-17/h9-11,14H,4-8H2,1-3H3 |
InChI Key |
AIROZRSPZFDSES-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2(S1)CCCCC2)C3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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